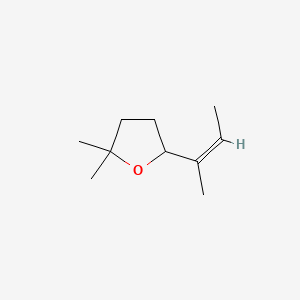
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is an organic compound with the molecular formula C10H16O It is a furan derivative characterized by a tetrahydrofuran ring substituted with a dimethyl group and a (1-methyl-1-propenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-propanediol and 1-methyl-1-propenyl bromide.
Formation of Tetrahydrofuran Ring: The diol undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.
Substitution Reaction: The (1-methyl-1-propenyl) group is introduced through a substitution reaction using 1-methyl-1-propenyl bromide. This step may require the presence of a base such as potassium carbonate to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The (1-methyl-1-propenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Additionally, its lipophilic nature facilitates its interaction with cell membranes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: The (E)-isomer of the compound, differing in the spatial arrangement of the (1-methyl-1-propenyl) group.
Tetrahydro-2,2-dimethyl-5-(1-propenyl)furan: A similar compound lacking the methyl group on the propenyl substituent.
Uniqueness
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities compared to its (E)-isomer or other similar compounds.
Eigenschaften
CAS-Nummer |
56058-70-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
5-[(Z)-but-2-en-2-yl]-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H18O/c1-5-8(2)9-6-7-10(3,4)11-9/h5,9H,6-7H2,1-4H3/b8-5- |
InChI-Schlüssel |
LPEYLSKLVYWOEQ-YVMONPNESA-N |
Isomerische SMILES |
C/C=C(/C)\C1CCC(O1)(C)C |
Kanonische SMILES |
CC=C(C)C1CCC(O1)(C)C |
Siedepunkt |
60.00 °C. @ 15.00 mm Hg |
Dichte |
0.858-0.865 |
Physikalische Beschreibung |
Colourless liquid; Citrus aroma |
Löslichkeit |
slightly Soluble in fats; Slightly soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


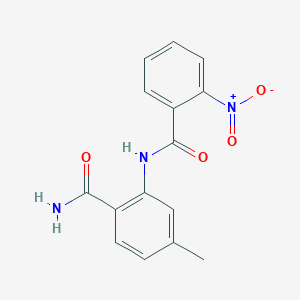
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
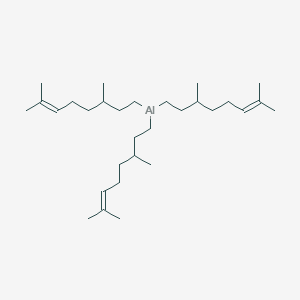
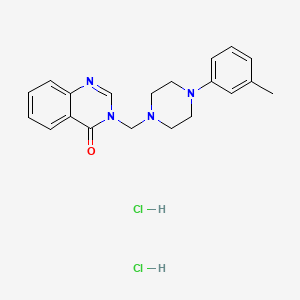
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
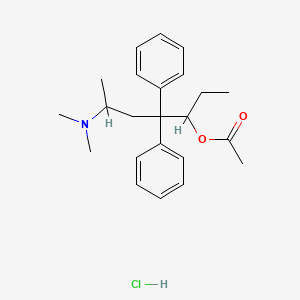
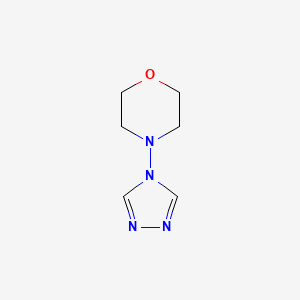
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
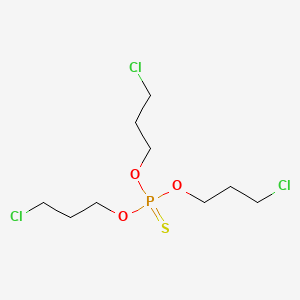
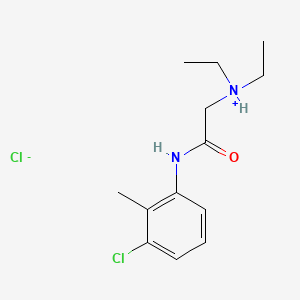
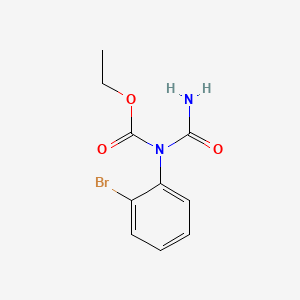
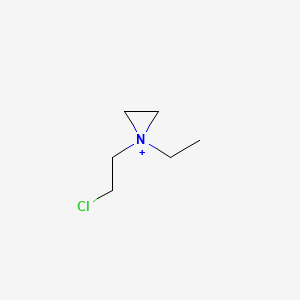

![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
